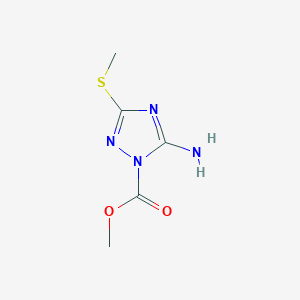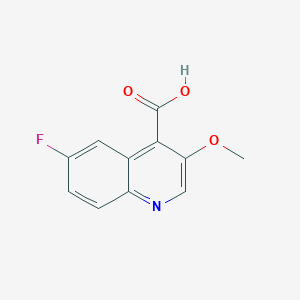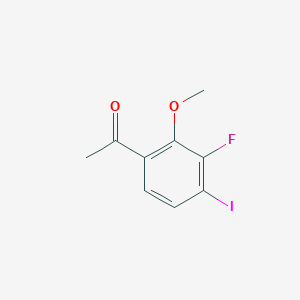
3'-Fluoro-4'-iodo-2'-methoxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-4’-iodo-2’-methoxyacetophenone is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . This compound is a derivative of acetophenone, featuring fluorine, iodine, and methoxy substituents on the aromatic ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of o-fluoroanisole with acetic anhydride to produce 3’-fluoro-4’-methoxyacetophenone . This intermediate can then be iodinated using iodine and a suitable oxidizing agent to yield the final product .
Industrial Production Methods: While specific industrial production methods for 3’-Fluoro-4’-iodo-2’-methoxyacetophenone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the aromatic ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can modify the functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-4’-iodo-2’-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and as a probe in biochemical studies.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’-Fluoro-4’-iodo-2’-methoxyacetophenone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electron-donating effect of the methoxy group. These substituents can affect the compound’s interaction with various molecular targets and pathways, facilitating specific chemical transformations.
Vergleich Mit ähnlichen Verbindungen
3’-Fluoro-4’-methoxyacetophenone: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4’-Iodo-2’-methoxyacetophenone: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.
3’-Fluoro-4’-iodoacetophenone: Lacks the methoxy group, altering its solubility and reactivity.
Uniqueness: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone is unique due to the presence of all three substituents (fluorine, iodine, and methoxy) on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical syntheses and research applications.
Eigenschaften
Molekularformel |
C9H8FIO2 |
|---|---|
Molekulargewicht |
294.06 g/mol |
IUPAC-Name |
1-(3-fluoro-4-iodo-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8FIO2/c1-5(12)6-3-4-7(11)8(10)9(6)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
HWMQANZADHTCAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)I)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



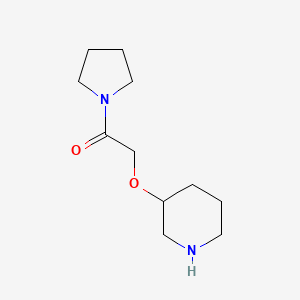

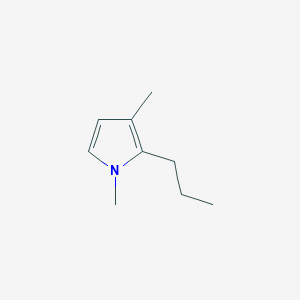

![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)
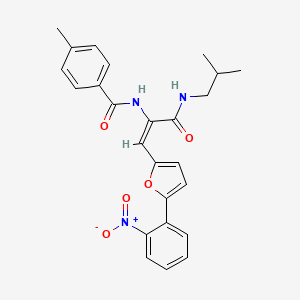

![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)

![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
